1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine
Overview
Description
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine is an organic compound that features a bromophenyl group attached to a pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to have potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
Benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . This involves a nucleophilic substitution reaction at the benzylic position .
Biochemical Pathways
The compound might be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, which could potentially be affected by the compound .
Result of Action
Similar compounds have shown significant antipromastigote activity and inhibition effects againstPlasmodium berghei, suggesting potential antileishmanial and antimalarial effects .
Biochemical Analysis
Biochemical Properties
1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to reduced enzyme activity, affecting normal nerve impulse transmission. Additionally, 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine may interact with other proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species (ROS) and lipid peroxidation .
Cellular Effects
1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and potentially causing behavioral changes and movement impairments . Furthermore, it may impact oxidative stress levels within cells, contributing to cellular damage and alterations in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged nerve signal transmission and potential neurotoxic effects. Additionally, 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine may interact with other enzymes involved in oxidative stress responses, influencing the production of reactive oxygen species and lipid peroxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can cause oxidative stress and lipid peroxidation over extended periods, leading to cellular damage and alterations in metabolic pathways
Dosage Effects in Animal Models
The effects of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and oxidative stress . Understanding the dosage effects of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine is crucial for determining its therapeutic potential and safety in biomedical applications.
Metabolic Pathways
1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase and other enzymes involved in oxidative stress responses can affect the production of reactive oxygen species and lipid peroxidation
Transport and Distribution
The transport and distribution of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding the transport and distribution of 1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine is essential for determining its potential therapeutic applications and safety in biomedical research.
Subcellular Localization
1-(4-bromophenyl)-N,N-dimethyl-3-pyrrolidinamine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the reaction of 4-bromobenzaldehyde with N,N-dimethylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-bromophenylacetic acid: Used in the synthesis of various pharmaceuticals.
4-bromoanisole: A precursor to many 4-anisyl derivatives.
Uniqueness
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromophenyl group with a pyrrolidine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14(2)12-7-8-15(9-12)11-5-3-10(13)4-6-11/h3-6,12H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNXGUBXLSESPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228518 | |
Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280520-90-2 | |
Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280520-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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